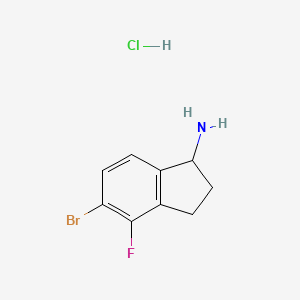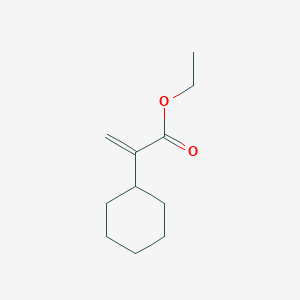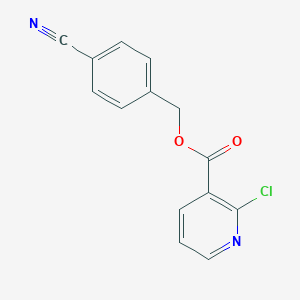![molecular formula C12H26ClN B13545981 [3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is an organic compound with the molecular formula C12H26ClN It is a hydrochloride salt of a cyclohexane derivative, featuring an aminomethyl group attached to a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)pentyl]cyclohexanehydrochloride typically involves the following steps:
Formation of the Aminomethyl Group: The starting material, cyclohexane, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions. This involves the reaction of the aminomethylcyclohexane with a pentyl halide under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Reductive Amination: Using a flow reactor, the aldehyde or ketone intermediate is continuously fed into the reactor along with the amine and reducing agent.
Continuous Alkylation: The aminomethylcyclohexane is then continuously reacted with the pentyl halide in a separate flow reactor.
Salt Formation: The final product is continuously treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized and purified.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as ketones and carboxylic acids.
Reduction Products: Reduced forms such as amines and alkanes.
Substitution Products: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(Aminomethyl)pentyl]cyclohexanehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical compounds that may exhibit activity against various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Aminomethyl)butyl]cyclohexanehydrochloride: Similar structure but with a butyl chain instead of a pentyl chain.
[3-(Aminomethyl)hexyl]cyclohexanehydrochloride: Similar structure but with a hexyl chain instead of a pentyl chain.
[3-(Aminomethyl)propyl]cyclohexanehydrochloride: Similar structure but with a propyl chain instead of a pentyl chain.
Uniqueness
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is unique due to its specific chain length and the presence of the aminomethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The pentyl chain length offers optimal flexibility and interaction potential compared to shorter or longer chains.
Propriétés
Formule moléculaire |
C12H26ClN |
|---|---|
Poids moléculaire |
219.79 g/mol |
Nom IUPAC |
4-cyclohexyl-2-ethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-2-11(10-13)8-9-12-6-4-3-5-7-12;/h11-12H,2-10,13H2,1H3;1H |
Clé InChI |
ZANKUSATTDUWOF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC1CCCCC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)




